REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1.[F:10][C:11]([F:16])([F:15])[C:12](O)=O>>[Cl:1][C:2]1[C:7]2[N:8]=[C:12]([C:11]([F:16])([F:15])[F:10])[NH:9][C:6]=2[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1N=C(N2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |